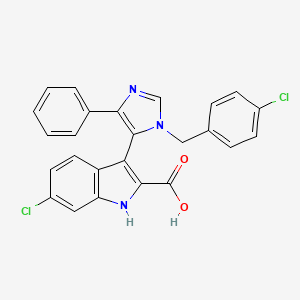
6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PB12” refers to a transition-metal-encapsulated superatom compound, specifically [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py. This compound is an endohedral plumbaspherene, which means it consists of a lead-based cluster with a gold atom encapsulated inside. The compound adopts a distorted symmetry due to the second-order Jahn-Teller effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py involves several steps :
Preparation of K₄Pb₉: Potassium and lead are reacted in ethylenediamine under a nitrogen atmosphere.
Formation of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py: K₄Pb₉ is dissolved in pyridine along with [2.2.2]crypt. Separately, Au(PPh₃)Ph is dissolved in toluene. The toluene solution is added to the pyridine solution dropwise while stirring vigorously. The resulting solution is filtered and layered with toluene to obtain dark red crystals of the compound.
Industrial Production Methods
Currently, there are no established industrial production methods for [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py due to its complex synthesis and specialized conditions required for its preparation.
Chemical Reactions Analysis
Types of Reactions
The compound [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py undergoes various types of reactions, including:
Oxidation: The lead atoms in the cluster can undergo oxidation reactions.
Reduction: The gold atom encapsulated within the lead cluster can participate in reduction reactions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lead atoms may result in lead oxides, while reduction of the gold atom may yield elemental gold.
Scientific Research Applications
Chemistry
In chemistry, [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py is studied for its unique electronic properties and aromatic character. Density Functional Theory (DFT) computations have revealed its chemical bonding nature and aromatic character .
Biology and Medicine
For example, the radiolanthanide terbium-161 can be encapsulated within the compound for targeted delivery to cancer cells .
Industry
In industry, the compound’s unique electronic properties make it a candidate for use in advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py exerts its effects involves the encapsulation of a transition metal (gold) within a lead-based cluster. This encapsulation alters the electronic properties of the gold atom, allowing it to participate in unique chemical reactions and interactions. The molecular targets and pathways involved depend on the specific application, such as targeted radionuclide therapy, where the compound targets cancer cells expressing specific receptors .
Comparison with Similar Compounds
Similar Compounds
[K(2,2,2-crypt)]₃[Au@Pb₁₀]·2py: A similar compound with a different number of lead atoms in the cluster.
[K(2,2,2-crypt)]₃[Au@Sn₁₂]·2py: A tin-based analog of the compound.
Uniqueness
The uniqueness of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py lies in its distorted symmetry and aromatic character, which are not observed in its analogs. Additionally, the encapsulation of gold within the lead cluster imparts unique electronic properties that are valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C25H17Cl2N3O2 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
6-chloro-3-[3-[(4-chlorophenyl)methyl]-5-phenylimidazol-4-yl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C25H17Cl2N3O2/c26-17-8-6-15(7-9-17)13-30-14-28-22(16-4-2-1-3-5-16)24(30)21-19-11-10-18(27)12-20(19)29-23(21)25(31)32/h1-12,14,29H,13H2,(H,31,32) |
InChI Key |
QZJRNGXHRQJBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=C(C=C3)Cl)C4=C(NC5=C4C=CC(=C5)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)


![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)
![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
![5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide](/img/structure/B10815190.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)
![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)
